Urea, (4,6-dimethyl-2-pyrimidinyl)-
Overview
Description
Urea, (4,6-dimethyl-2-pyrimidinyl)- is a chemical compound with the molecular formula C₇H₁₀N₄O It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 4 and 6 positions of the pyrimidine ring and a urea moiety attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (4,6-dimethyl-2-pyrimidinyl)- typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with an isocyanate or a carbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a catalyst or a base to facilitate the formation of the urea linkage.
Industrial Production Methods
On an industrial scale, the production of Urea, (4,6-dimethyl-2-pyrimidinyl)- can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Urea, (4,6-dimethyl-2-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The urea moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine amines.
Scientific Research Applications
Urea, (4,6-dimethyl-2-pyrimidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Urea, (4,6-dimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Urea, (4,6-dimethoxy-2-pyrimidinyl)-: This compound has methoxy groups instead of methyl groups at the 4 and 6 positions.
Urea, (4,6-dichloro-2-pyrimidinyl)-: This compound has chloro groups instead of methyl groups at the 4 and 6 positions.
Uniqueness
Urea, (4,6-dimethyl-2-pyrimidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4 and 6 positions can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4-3-5(2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPESIEMQOWLZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225532 | |
Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74530-04-4 | |
Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074530044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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